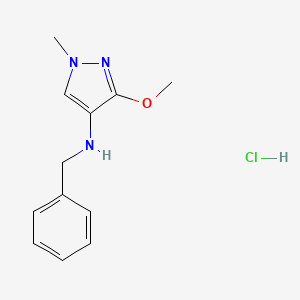

N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

Description

N-Benzyl-3-methoxy-1-methylpyrazol-4-amine; hydrochloride is a pyrazole-derived compound characterized by a benzyl-substituted amine at the pyrazole’s 4-position, a methoxy group at the 3-position, and a methyl group at the 1-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications.

Properties

Molecular Formula |

C12H16ClN3O |

|---|---|

Molecular Weight |

253.73 g/mol |

IUPAC Name |

N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C12H15N3O.ClH/c1-15-9-11(12(14-15)16-2)13-8-10-6-4-3-5-7-10;/h3-7,9,13H,8H2,1-2H3;1H |

InChI Key |

ZMXPSMKDUHIUCX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)OC)NCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride can be achieved through a multi-step process. One common method involves the condensation of 3-methoxy-1-methylpyrazole with benzylamine, followed by the formation of the hydrochloride salt. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the condensation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent-free or green chemistry approaches may also be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed: The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and substituted pyrazole derivatives .

Scientific Research Applications

N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .

Comparison with Similar Compounds

Table 1: Structural Features of Pyrazole Derivatives

Key Observations :

- Position 1 : The target compound features a methyl group, whereas analogs in substitute with pyridin-3-yl, altering electronic properties and steric bulk.

- Position 4 : The benzyl group distinguishes the target from ethyl or methoxyethyl substituents in analogs, influencing lipophilicity and pharmacokinetics.

Key Observations :

- Melting Points : Hydrochloride salts (e.g., ) typically exhibit higher melting points due to ionic interactions, but the target’s benzyl group may reduce crystallinity compared to pyridinyl analogs.

- Synthesis : The target’s benzylamine incorporation likely requires protective group strategies to avoid side reactions, whereas ethyl/methoxyethyl analogs in utilize simpler alkylation.

Pharmacological Implications

- Pyridinyl-substituted analogs (e.g., ) are explored for kinase inhibition due to pyridine’s π-stacking capability.

- Chloro substituents (e.g., ) may enhance electrophilic reactivity, whereas the target’s methoxy group could improve metabolic stability.

- The benzyl group in the target compound may increase blood-brain barrier penetration compared to smaller substituents in analogs .

Biological Activity

N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial, anticancer, and antiparasitic activities. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological activity, mechanisms of action, and implications for future research.

Overview of Biological Activity

The compound exhibits a range of biological activities:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through modulation of specific signaling pathways, demonstrating promise in cancer treatment.

- Antiparasitic Effects : Similar pyrazole derivatives have been reported to inhibit the growth of parasites, suggesting potential applications in treating parasitic infections .

The biological effects of N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride are attributed to its interaction with specific molecular targets:

- Antimicrobial Action : The compound disrupts microbial cell membranes, leading to cell lysis and death.

- Anticancer Action : It potentially induces apoptosis by activating caspase pathways and inhibiting cell proliferation through interference with cell cycle regulators.

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical for the survival of pathogens, including certain kinases involved in cancer progression .

Case Studies

-

Antimicrobial Efficacy

- A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values that indicate strong antibacterial activity. This positions it as a candidate for further development into antimicrobial agents.

-

Anticancer Potential

- Various derivatives have been tested against multiple cancer cell lines:

- Compound analogs exhibited IC50 values ranging from 0.01 µM to 0.74 mg/mL against MCF7 and Hep-2 cell lines, respectively, suggesting significant anticancer efficacy .

- Specific pyrazole derivatives have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.16 µM, highlighting their potential as targeted cancer therapies .

- Various derivatives have been tested against multiple cancer cell lines:

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.